1-Benzyl-4-(5-bromopyridin-2-yl)piperazine
Overview
Description
1-Benzyl-4-(5-bromopyridin-2-yl)piperazine is a chemical compound with the molecular formula C16H18BrN3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound features a benzyl group attached to one nitrogen atom and a 5-bromopyridin-2-yl group attached to the other nitrogen atom. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-(5-bromo-2-pyridinyl)piperazine is the serotonin reuptake transporter . This transporter plays a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
1-Benzyl-4-(5-bromo-2-pyridinyl)piperazine exhibits amphetamine-like actions on the serotonin reuptake transporter . It increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation of the surrounding serotonin receptors . This results in an enhanced serotonergic transmission.
Biochemical Pathways
The compound’s interaction with the serotonin reuptake transporter affects the serotonergic pathway . By inhibiting the reuptake of serotonin, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing its effects. The downstream effects include mood elevation, increased sociability, and potentially, in higher doses, hallucinations .
Pharmacokinetics
It is known to be metabolized in the liver and excreted renally . The compound’s bioavailability is currently unknown .
Result of Action
The increased activation of serotonin receptors due to the action of 1-Benzyl-4-(5-bromo-2-pyridinyl)piperazine leads to a range of effects. These include feelings of euphoria and stimulation, similar to the effects of amphetamines . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
Benzylic compounds are known to undergo reactions at the benzylic position, which could potentially influence its interactions with biomolecules .
Temporal Effects in Laboratory Settings
The compound is stable under normal temperatures and pressures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(5-bromopyridin-2-yl)piperazine typically involves the following steps:
Formation of 1-Benzylpiperazine: This can be achieved by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures.
Bromination of Pyridine: The bromination of pyridine can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The final step involves coupling 1-benzylpiperazine with 5-bromopyridine under basic conditions, often using a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(5-bromopyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-Benzyl-4-(5-bromopyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
1-Benzylpiperazine: A simpler derivative without the bromopyridinyl group, used as a psychoactive substance.
4-(2-Bromophenyl)piperazine: Another brominated piperazine derivative with different substitution patterns.
1-Benzyl-4-(4-bromophenyl)piperazine: A compound with a bromine atom on the phenyl ring instead of the pyridine ring.
Uniqueness: 1-Benzyl-4-(5-bromopyridin-2-yl)piperazine is unique due to the presence of both the benzyl and 5-bromopyridin-2-yl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-benzyl-4-(5-bromopyridin-2-yl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3/c17-15-6-7-16(18-12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXZROURKJEYTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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